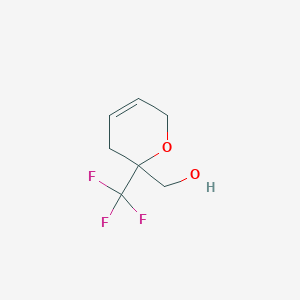

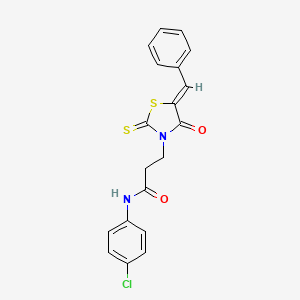

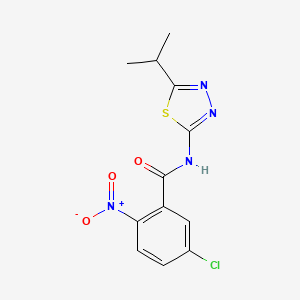

![molecular formula C22H27NO4S B2680764 Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 860649-16-7](/img/structure/B2680764.png)

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a benzenesulfonyl chloride to introduce the benzenesulfonyl group, followed by esterification to introduce the ethyl ester .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzenesulfonyl group could be displaced by a nucleophile in a substitution reaction . The ethyl ester could be hydrolyzed to yield an acid and ethanol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the specific functional groups present would all influence its properties .Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate serves as a precursor in the synthesis of derivatives with significant biological activities. For instance, its transformation into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored. These derivatives exhibit moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, demonstrating the compound's utility in developing new antibacterial agents (Khalid et al., 2016).

Copolymerization and Material Science

In material science, Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate-related compounds have been utilized in the synthesis of novel copolymers. The copolymerization of styrene with derivatives of this compound leads to materials with unique properties. These studies are crucial for developing new materials with potential applications in various industries, such as plastics, coatings, and adhesives (Kharas et al., 2017).

Medicinal Chemistry and Drug Development

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate also finds applications in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic benefits. For example, it has been used in the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting its importance in developing treatments for HIV-1 infection (Cheng De-ju, 2015).

Environmental Science

In environmental science, derivatives of Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate have been employed in analytical methods for detecting aliphatic amines in waste and surface water. This application is vital for monitoring and ensuring environmental safety, as it aids in the detection of potentially harmful substances in aquatic environments (Sacher et al., 1997).

properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-3-27-21(24)22(28(25,26)20-7-5-4-6-8-20)13-15-23(16-14-22)17-19-11-9-18(2)10-12-19/h4-12H,3,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBSGZGYQPOXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

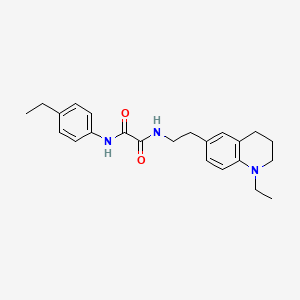

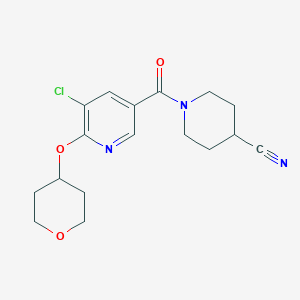

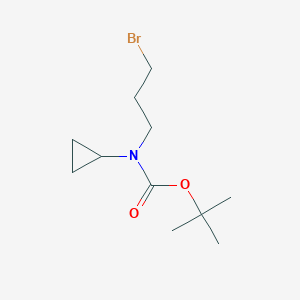

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)

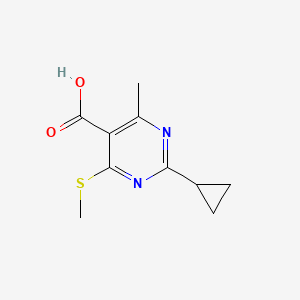

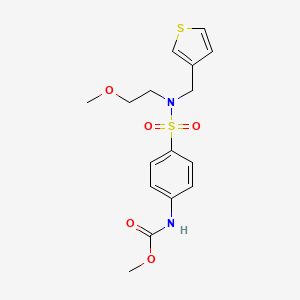

![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)